(2E)-2-[(4-bromophenyl)imino]-5-(2,3-dichlorobenzyl)-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC20130095
Molecular Formula: C16H11BrCl2N2OS
Molecular Weight: 430.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11BrCl2N2OS |
|---|---|
| Molecular Weight | 430.1 g/mol |
| IUPAC Name | 2-(4-bromophenyl)imino-5-[(2,3-dichlorophenyl)methyl]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C16H11BrCl2N2OS/c17-10-4-6-11(7-5-10)20-16-21-15(22)13(23-16)8-9-2-1-3-12(18)14(9)19/h1-7,13H,8H2,(H,20,21,22) |
| Standard InChI Key | JPORGMDGWOQHJJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)CC2C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound belongs to the 4-thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen atoms. Key structural features include:
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A 4-bromophenylimino group at position 2.
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A 2,3-dichlorobenzyl substituent at position 5.
Table 1: Fundamental Chemical Properties
The bromine and chlorine atoms enhance electrophilicity, facilitating interactions with biological targets. Stereochemical configurations (e.g., E/Z isomerism) influence activity, though specific data for this compound remains limited .
Synthesis and Characterization
Synthetic Pathways
The compound is typically synthesized via cyclocondensation of substituted benzaldehydes with thiourea derivatives. Key steps include:
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Schiff Base Formation: Reaction of 4-bromoaniline with a carbonyl precursor to form an imine intermediate.
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Thiazolidinone Ring Closure: Nucleophilic attack by thiourea on the Schiff base, followed by cyclization under acidic or thermal conditions .
Example Protocol:
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Reactants: 2,3-Dichlorobenzyl chloride, 4-bromophenyl isothiocyanate.
Analytical Characterization
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Spectroscopy:
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Mass Spectrometry: Molecular ion peak at m/z 430.1.
Biological Activities
Anticancer Activity
Thiazolidinones exhibit cytotoxicity by inhibiting tumor proliferation and inducing apoptosis . While direct data on this compound is sparse, structural analogs demonstrate:
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IC₅₀ Values: 2.67–2.93 mM against renal cell adenocarcinoma (769-P) .
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Mechanism: Downregulation of Caspase-3 and p53 expression, disrupting cell cycle progression .
Antimicrobial Activity
The dichlorobenzyl group enhances membrane permeability, potentiating activity against resistant strains .
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Bacterial Inhibition: MIC values of 6.25 µg/mL for analogs against Mycobacterium tuberculosis .
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Antifungal Activity: 70–90% growth inhibition in Candida spp. .
Table 2: Comparative Biological Activities of Thiazolidinone Analogs
Mechanism of Action
Target Interactions
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Enzyme Inhibition: Binds to cyclooxygenase-2 (COX-2) and MurB protein in Staphylococcus aureus, disrupting cell wall synthesis .
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Receptor Modulation: Acts as a PPAR-γ agonist in cancer cells, altering lipid metabolism .
Structural-Activity Relationships (SAR)
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Electron-Withdrawing Groups (Br, Cl): Enhance bioavailability and target affinity.
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Benzyl Substituents: Positional isomers (2,3- vs. 3,4-dichloro) affect potency; 2,3-dichloro analogs show superior antimicrobial activity .
Applications and Future Directions
Research Gaps
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Pharmacokinetics: Limited data on absorption, distribution, and toxicity profiles.
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Clinical Trials: No in vivo studies reported to date.
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